molecular formula C₁₄H₁₈N₄O₅ B1140509 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol CAS No. 1082040-10-5

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol

Cat. No.: B1140509
CAS No.: 1082040-10-5
M. Wt: 322.32
InChI Key:
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Description

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol is a complex organic compound that features a phthalazine moiety linked to a hexane backbone with multiple hydroxyl groups. This compound is part of the broader class of phthalazine derivatives, which are known for their significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol typically involves the condensation of phthalazine derivatives with hexane-based polyols. One common method includes the reaction of phthalazine hydrazide with hexane-1,2,3,4,6-pentol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) or bind to gamma-aminobutyric acid (GABA) receptors, thereby exerting anti-inflammatory or anticonvulsant effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXLYEKQSQUJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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